9-Bromo-6beta-fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione
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Overview
Description
9-Bromo-6beta-fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is structurally related to other corticosteroids like betamethasone and dexamethasone, and is used in various medical applications to treat conditions such as allergies, skin disorders, and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-6beta-fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione involves multiple steps, starting from a suitable steroid precursor. The process typically includes halogenation, fluorination, and hydroxylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
9-Bromo-6beta-fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
9-Bromo-6beta-fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the activation or repression of specific genes. This results in the modulation of various physiological processes, including inflammation, immune response, and metabolism. The molecular targets include cytokines, enzymes, and transcription factors involved in these pathways .
Comparison with Similar Compounds
Similar Compounds
Betamethasone: 9alpha-Fluoro-16beta-methyl-11beta,17alpha,21-trihydroxypregna-1,4-diene-3,20-dione
Dexamethasone: 9alpha-Fluoro-16alpha-methyl-11beta,17alpha,21-trihydroxypregna-1,4-diene-3,20-dione
Prednisolone: 11beta,17alpha,21-trihydroxypregna-1,4-diene-3,20-dione
Uniqueness
9-Bromo-6beta-fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione is unique due to the presence of both bromine and fluorine atoms, which enhance its potency and specificity compared to other corticosteroids. These modifications result in improved anti-inflammatory and immunosuppressive effects .
Properties
CAS No. |
60864-54-2 |
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Molecular Formula |
C22H28BrFO5 |
Molecular Weight |
471.4 g/mol |
IUPAC Name |
(6R,8S,9R,10S,11S,13S,14S,16R,17R)-9-bromo-6-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28BrFO5/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-19(15,2)21(14,23)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,11,13-14,16-17,25,27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16-,17+,19+,20+,21+,22+/m1/s1 |
InChI Key |
WBGALRHCOHLGJC-QODHSQIYSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)Br)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Br)C)F |
Origin of Product |
United States |
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